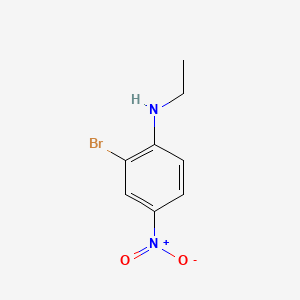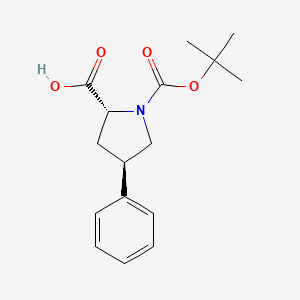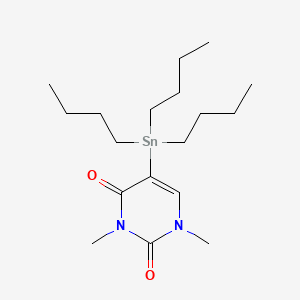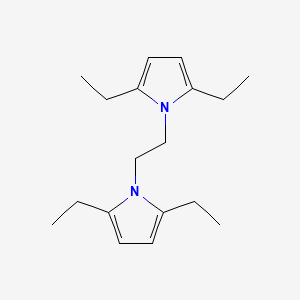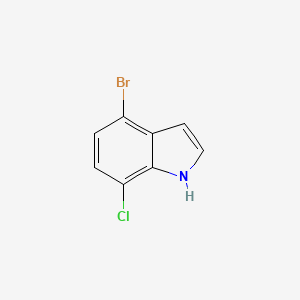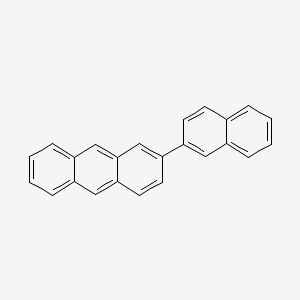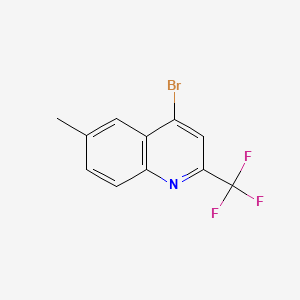
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 290.08 . The IUPAC name for this compound is 4-bromo-6-methyl-2-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC=C2N=C(C(F)(F)F)C=C(C2=C1)Br . The InChI code is 1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 .
Applications De Recherche Scientifique
Synthesis of 4-(Trifluoromethyl)quinoline Derivatives : Under controlled conditions, Et 4,4,4-trifluoroacetoacetate can be condensed with anilines and cyclized to give 4-trifluoromethyl-2-quinolinones. These products can be heated with phosphoryl tribromide to yield 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into various derivatives including 4-(trifluoromethyl)quinolines and 4-trifluoromethyl-2-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).
Study on Steric Pressure and Reactivity : A study on the relay propagation of crowding in derivatives showed that 4-bromo-2-(trifluoromethyl)quinoline, among others, can be deprotonated at Br- and CF3-flanked positions. This research provided insights into the buttressing effects caused by different substituents and their impact on reactivity (Schlosser et al., 2006).
Efficient Structural Elaboration of 2-(Trifluoromethyl)quinolinones : Another study demonstrated the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These can be converted into 4-bromo-2-(trifluoromethyl)quinolines, which undergo various reactions to produce functionally diverse derivatives (Marull & Schlosser, 2003).
Synthesis and Biomolecular Binding Properties : A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination process was reported. This research highlighted the photophysical analyses and interactions with ct-DNA, suggesting potential applications in molecular biology (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines and derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Regioflexibility in Functionalization of Halogenated Quinolines : The study on 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline highlighted the possibilities of exhaustive functionalization reactions under specific conditions, revealing insights into the chemistry of halogenated quinolines (Marull & Schlosser, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-6-methyl-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXCDQBNYFVNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674816 |
Source


|
| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-27-9 |
Source


|
| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

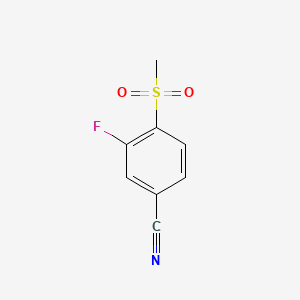
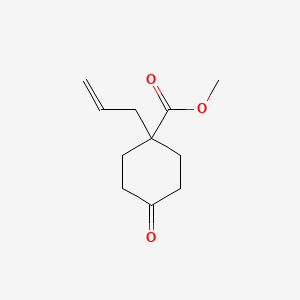
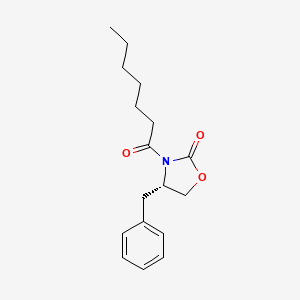
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

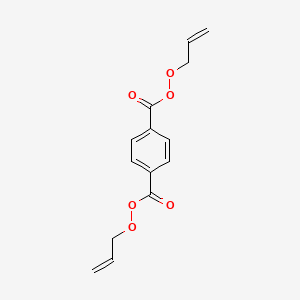
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
